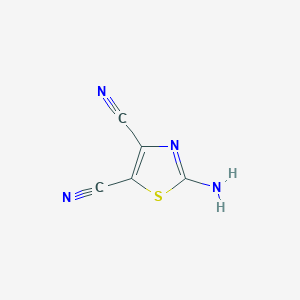

2-Aminothiazole-4,5-dicarbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2N4S |

|---|---|

Molecular Weight |

150.16 g/mol |

IUPAC Name |

2-amino-1,3-thiazole-4,5-dicarbonitrile |

InChI |

InChI=1S/C5H2N4S/c6-1-3-4(2-7)10-5(8)9-3/h(H2,8,9) |

InChI Key |

QTGIFTCDTLWDQE-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(SC(=N1)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminothiazole 4,5 Dicarbonitrile and Analogue Thiazole Dicarbonitrile Scaffolds

Conventional and Foundational Synthetic Pathways

Traditional methods for the synthesis of the 2-aminothiazole-4,5-dicarbonitrile scaffold have laid the groundwork for many of the synthetic routes used today. These pathways often involve well-established chemical principles and reactions that have been refined over time.

Adaptations of Hantzsch Thiazole (B1198619) Synthesis for Dicarbonitrile Integration

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone in thiazole chemistry. synarchive.com It traditionally involves the reaction of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the thiazole ring. youtube.com

For the synthesis of this compound, this method requires a specialized α-halocarbonyl compound bearing two nitrile groups. The general approach involves the reaction of a halogenated derivative of dicyanomethylene with thiourea (B124793). The high reactivity of the dinitrile moiety necessitates careful control of reaction conditions to achieve the desired cyclization.

A common strategy involves the in situ generation of the α-halocarbonyl equivalent. For instance, reacting a methylcarbonyl compound with a halogenating agent like iodine or N-bromosuccinimide (NBS) in the presence of thiourea can lead to the formation of the 2-aminothiazole (B372263) ring. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Halogen Source | Solvent | Conditions | Product | Yield (%) |

| Acetophenone | Thiourea | Iodine | Ethanol | Reflux, 8-10 hrs | 2-Amino-4-phenylthiazole | Good |

| Substituted Ketone | Thiourea | Iodine | Ethanol | Reflux, 8-10 hrs | 2-Amino-4-substituted-thiazole | - |

| 2-Bromoacetophenone | Thiourea | - | Methanol (B129727) | Heat, 30 min | 2-Amino-4-phenylthiazole | 99 |

This table presents data on Hantzsch-type synthesis of 2-aminothiazoles. While not specific to the dicarbonitrile derivative, it illustrates the general reaction conditions and high yields achievable with this method. chemhelpasap.comyoutube.comjusst.org

Condensation Reactions Utilizing Thiourea and Activated Methylene (B1212753) Compounds

The condensation of thiourea with activated methylene compounds provides a direct route to 2-aminothiazole derivatives. In the context of this compound, the key starting material is a dicyanomethylene compound that is sufficiently activated to react with thiourea.

One-pot syntheses have been developed where a methylcarbonyl compound, thiourea, and an iodine source are reacted together in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net A proposed mechanism involves the initial iodination of the methylcarbonyl to form an α-iodomethylcarbonyl intermediate, which then undergoes the classical Hantzsch-type condensation with thiourea. researchgate.net The use of a solid catalyst like montmorillonite-K10 has been shown to improve the efficiency of this one-pot reaction. researchgate.net

Furthermore, the reaction of thiourea derivatives with carbonyl compounds in the presence of an acid and DMSO can also yield thiazole derivatives, avoiding the need for pre-synthesized α-haloketones. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product |

| Methylcarbonyl | Thiourea | Montmorillonite-K10, Iodine | DMSO | 80 °C, 2 hours | 2-Aminothiazole derivative |

| Ketones | N-substituted thioureas | HCl or HBr, DMSO | - | - | N-alkyl-1,3-thiazol-2-amines and 3-alkyl-1,3-thiazol-2-imines |

This table illustrates condensation reaction approaches for synthesizing 2-aminothiazole derivatives. researchgate.netresearchgate.net

Cycloaddition and Cyclocondensation Routes to the Thiazole Ring System

Cycloaddition and cyclocondensation reactions offer alternative pathways to the thiazole ring system. These methods often involve the construction of the heterocyclic ring in a single step from acyclic precursors. For example, a [3+2] cycloaddition approach can be employed. rsc.org

In the synthesis of thiazolyl-pyrazoles, a Hantzsch thiazole synthesis is combined with a Knorr pyrazole (B372694) synthesis in a multicomponent reaction. nih.govbeilstein-journals.org This demonstrates the utility of combining classical condensation methods to build complex heterocyclic systems. While not directly resulting in this compound, these strategies highlight the potential for developing novel cycloaddition or cyclocondensation routes to this specific target by selecting appropriate starting materials.

For instance, the reaction of pyridinium (B92312) 1,4-zwitterionic thiolates with 2,2,2-trifluoroacetaldehyde O-(aryl)oxime leads to the formation of 2-trifluoromethyl-4,5-disubstituted thiazoles via a [3+2] cycloaddition. rsc.org Adapting such a strategy with a dicyano-containing dipolarophile could potentially yield the desired dicarbonitrile thiazole.

Modern and Sustainable Synthetic Protocols

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jusst.orgresearchgate.netasianpubs.org The application of microwave irradiation to the synthesis of 2-aminothiazoles has been shown to dramatically reduce reaction times from hours to minutes, while often improving yields. researchgate.netasianpubs.orgnih.gov

The synthesis of 4-(o-chlorophenyl)-2-aminothiazole has been successfully achieved by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation. nih.gov This green chemistry approach proceeds rapidly and selectively, providing high yields of the product. nih.gov This methodology is highly adaptable for the synthesis of this compound, provided a suitable dicyano-containing precursor is used.

| Reactant 1 | Reactant 2 | Reagent | Conditions | Time | Product | Yield (%) |

| Substituted ketone | Thiourea | Iodine | Microwave irradiation (170 W) | 5-15 min | 2-Amino-4-substituted-thiazole | High |

| o-Chloroacetophenone | Thiourea | Iodine | Microwave irradiation | Minutes | 4-(o-chlorophenyl)-2-aminothiazole | High |

This table showcases the efficiency of microwave-assisted synthesis for 2-aminothiazole derivatives. jusst.orgnih.gov

Electrochemical Approaches to Thiazole Dicarbonitrile Formation

Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods, as it often avoids the use of harsh reagents and can be performed under mild conditions. While specific examples of the electrochemical synthesis of this compound are not yet widely reported, the principles of electrosynthesis can be applied to this target molecule.

The core of this approach would involve the electrochemical generation of a reactive intermediate, which then undergoes cyclization to form the thiazole ring. For example, the anodic oxidation of a suitable precursor could generate a radical cation that subsequently reacts with thiourea. Alternatively, the cathodic reduction of a starting material could produce a reactive anion to initiate the cyclization process. The development of such electrochemical methods for the synthesis of this compound remains an active area of research with the potential for highly efficient and environmentally benign synthetic routes.

Catalytic Oxidative Cyclization Reactions for Enhanced Efficiency

Catalytic oxidative cyclization represents a powerful and atom-economical approach for the synthesis of heterocyclic compounds like 2-aminothiazoles. These reactions typically involve the formation of key C-S and C-N bonds in a single transformative step, often using a catalyst and a mild oxidant. While direct catalytic oxidative cyclization methods specifically targeting this compound are not extensively documented, the principles can be extrapolated from the synthesis of simpler 2-aminothiazole analogues.

A common strategy involves the reaction of a ketone with a thiourea in the presence of an oxidizing agent. For instance, iodine is frequently used not just as a halogenating agent for the ketone but also as an oxidant to facilitate the final cyclization and aromatization to the thiazole ring. mdpi.comnih.gov More advanced catalytic systems employ transition metals like palladium or copper, which can facilitate C-H activation and subsequent bond formation under aerobic conditions (using molecular oxygen as the ultimate oxidant). nih.govthieme-connect.de

A hypothetical catalytic oxidative cyclization for this compound could involve the reaction of a precursor containing the dicarbonitrile moiety with thiourea under oxidative conditions. The primary challenge lies in the stability and reactivity of the dicarbonitrile precursor under the required catalytic cycle.

Strategic Precursors and Building Blocks in Dicarbonitrile Thiazole Synthesis

The construction of the this compound framework relies heavily on the judicious choice of starting materials that can efficiently provide the necessary carbon and nitrogen atoms for the heterocyclic core and the appended nitrile groups.

Utilization of α-Halo Ketones and Related Electrophiles

The Hantzsch thiazole synthesis, first reported in the 19th century, remains one of the most fundamental and widely used methods for thiazole construction. wikipedia.orgderpharmachemica.com The classic approach involves the condensation reaction between an α-halo ketone and a thioamide or thiourea. wikipedia.orgderpharmachemica.com

For the synthesis of this compound, this method would theoretically require a highly specialized and reactive α-halo ketone, namely a 3-halo-2-oxobutanedinitrile. This precursor would contain the necessary dicarbonitrile backbone. The reaction would proceed via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by intramolecular condensation between the amino group and the ketone, and subsequent dehydration to form the aromatic thiazole ring.

However, the synthesis and isolation of such α-halo-dicarbonitrile ketones are challenging due to their potential instability and high reactivity. nih.govgoogle.com Therefore, this classical route is less commonly employed for this specific target compared to methods using more stable and accessible precursors.

Role of Malononitrile (B47326) and Cyanomethyl Derivatives as Dicarbonitrile Sources

Malononitrile is a versatile and common building block in organic synthesis, prized as a source for introducing dicarbonitrile functionalities into a molecule. nih.gov In the context of thiazole synthesis, malononitrile derivatives can serve as the C4-C5 component of the ring.

A key precursor that directly enables the synthesis of the target compound is diaminomaleonitrile (B72808) (DAMN) . nih.govwikipedia.org This compound, which is a tetramer of hydrogen cyanide, can be viewed as a derivative of malononitrile where the methylene group is replaced by a C-amino-C-amino double bond. DAMN is an ideal starting material as it already contains the required dicarbonitrile unit and two amino groups on a C=C bond.

The synthesis of this compound can be achieved through the reaction of diaminomaleonitrile with carbon disulfide. researchgate.netresearchgate.net In this reaction, which is a variation of the Cook-Heilbron thiazole synthesis, one of the amino groups of DAMN reacts with carbon disulfide to form a dithiocarbamate (B8719985) intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed thiocarbonyl group, leading to the thiazole ring after elimination of hydrogen sulfide.

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy in modern synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single operation without isolating intermediates. This approach offers significant advantages in terms of time, cost, and environmental impact. nih.govresearchgate.net

Several one-pot procedures have been developed for the synthesis of 2-aminothiazoles. nih.gov A common MCR approach involves the reaction of a ketone, a source of thiourea, and a halogenating agent in a single pot. For example, a ketone can be reacted with thiourea and iodine, where the in-situ generated α-iodoketone immediately reacts to form the thiazole. mdpi.com

For the synthesis of this compound, a one-pot reaction could be envisioned starting from precursors like diaminomaleonitrile and carbon disulfide in a suitable solvent system. This would streamline the process described in the previous section by generating and cyclizing the intermediates in a single synthetic operation. The efficiency of such a reaction would depend on carefully optimized conditions to ensure high yields and minimize side product formation.

Table of Reaction Conditions for 2-Aminothiazole Synthesis

| Reaction Type | Key Precursors | Reagents/Catalysts | Typical Conditions | Product Type |

| Hantzsch Synthesis | α-Halo Ketone, Thiourea | Base (e.g., NaHCO₃) | Reflux in Ethanol | General 2-Aminothiazoles |

| Oxidative Cyclization | Ketone, Thiourea | Iodine, DMSO | 80 °C | General 2-Aminothiazoles researchgate.net |

| Cook-Heilbron Variant | Diaminomaleonitrile, CS₂ | Pyridine (B92270) | Room Temp. to Reflux | This compound |

| One-Pot MCR | Ketone, Thiourea, TCCA | Ca/4-MePy-IL@ZY-Fe₃O₄ | 80 °C in Ethanol | General 2-Aminothiazoles nih.gov |

Spectroscopic and Crystallographic Characterization of 2 Aminothiazole 4,5 Dicarbonitrile and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 2-aminothiazole (B372263) derivatives, providing insights into the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively.

In ¹H NMR spectra of 2-aminothiazole derivatives, the protons of the amino group (-NH₂) typically appear as a broad singlet. For instance, in 4-(4-bromophenyl)-2-thiazolamine, the -NH₂ protons resonate at δ 7.12 ppm, while the thiazole (B1198619) proton (H-5) shows a singlet at δ 7.05 ppm. nih.gov The chemical shifts and coupling constants of protons on substituted rings provide definitive information about their substitution patterns.

¹³C NMR spectroscopy complements ¹H NMR by detailing the carbon skeleton. The C2 carbon atom, bonded to the amino group, is typically observed in the δ 168-170 ppm region. The C4 and C5 carbons of the thiazole ring have chemical shifts that are highly dependent on their substituents. For example, in 4-(4-bromophenyl)-2-thiazolamine, the thiazole carbons C2, C4, and C5 appear at δ 168.9, 149.1, and 102.8 ppm, respectively. nih.gov

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for 2-Aminothiazole Derivatives (400 MHz, DMSO-d₆)

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 4-(4-Bromophenyl)-2-thiazolamine nih.gov | ¹H | 7.75 (d, J=8.6 Hz, 2H) | Aromatic H |

| ¹H | 7.54 (d, J=8.6 Hz, 2H) | Aromatic H | |

| ¹H | 7.12 (s, 2H) | -NH₂ | |

| ¹H | 7.05 (s, 1H) | Thiazole H-5 | |

| ¹³C | 168.9 | Thiazole C2 | |

| ¹³C | 149.1 | Thiazole C4 | |

| ¹³C | 134.6, 131.8, 128.0, 120.6 | Aromatic C | |

| ¹³C | 102.8 | Thiazole C5 | |

| 4-Methyl-2-thiazolamine nih.gov | ¹H | 6.80 (s, 2H) | -NH₂ |

| ¹H | 6.07 (s, 1H) | Thiazole H-5 | |

| ¹H | 2.06 (s, 3H) | -CH₃ | |

| ¹³C | 168.5 | Thiazole C2 | |

| ¹³C | 148.0 | Thiazole C4 | |

| ¹³C | 100.8 | Thiazole C5 | |

| ¹³C | 17.6 | -CH₃ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. For 2-aminothiazole derivatives, characteristic absorption bands confirm the presence of key structural features.

The N-H stretching vibrations of the primary amino group (-NH₂) are particularly diagnostic, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. The C=N stretching vibration of the thiazole ring is observed around 1640-1670 cm⁻¹. If the molecule, like the subject 2-aminothiazole-4,5-dicarbonitrile, contains nitrile (-C≡N) groups, a sharp, intense absorption band would be expected in the 2200-2260 cm⁻¹ range. For example, in the spectrum of 2-amino-4-phenylthiazole, characteristic bands are observed for the amino and aromatic groups. nist.gov

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in 2-Aminothiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2260 |

| Thiazole Ring | C=N Stretch | 1640 - 1670 |

| Thiazole Ring | C=C Stretch | 1510 - 1460 |

| Aromatic Ring | C-H Stretch | ~3100 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound. For instance, the HRMS analysis of N-(phenyl)-4-(pyridin-2-yl)thiazol-2-amine (a derivative) showed an (M+H)⁺ ion at m/z 254.0734, which corresponds to the calculated value of 254.0746 for the formula C₁₄H₁₁N₃S, confirming its composition. mdpi.com The mass spectra of various 2-aminothiazole derivatives have been studied to establish their identity and fragmentation patterns. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of 2-aminothiazole itself shows absorption maxima that are characteristic of its electronic structure. nist.gov The absorption spectrum of 2-aminothiazole features distinct bands corresponding to π→π* and n→π* transitions within the heterocyclic system. researchgate.net The exact position and intensity of these bands are sensitive to the substituents on the thiazole ring and the solvent used, offering clues about the electronic environment.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and intermolecular interactions.

Comprehensive Analysis of Molecular Geometry and Bond Parameters

Table 3: Selected Crystallographic Data for a 2-Aminothiazole Derivative

| Parameter | Value |

|---|---|

| Compound | 2-Amino-5,5-dimethylthiazol-4(5H)-one wikipedia.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2341 (4) |

| b (Å) | 11.2319 (6) |

| c (Å) | 8.1633 (4) |

| β (°) | 106.183 (2) |

| Volume (ų) | 636.56 (6) |

| Z | 4 |

In-depth Analysis of this compound Remains Elusive in Scientific Literature

A thorough investigation into the scientific literature for detailed spectroscopic and crystallographic data on the chemical compound this compound reveals a significant gap in publicly available research. Despite the importance of the 2-aminothiazole scaffold in medicinal chemistry, a specific and comprehensive study focusing on the crystal structure, intermolecular interactions, and quantum chemical validation of this compound could not be located.

The exploration for relevant data included searches for its crystal structure, X-ray diffraction data, and computational studies. While a significant body of research exists for various derivatives of 2-aminothiazole, the specific dicarbonitrile-substituted compound at the 4 and 5 positions of the thiazole ring appears to be largely uncharacterized in terms of its solid-state structure.

Research on related 2-aminothiazole derivatives provides some insights into the types of intermolecular interactions that might be expected in the crystal lattice of this compound. Studies on co-crystals of 2-aminothiazole with carboxylic acids, for instance, highlight the prevalence of hydrogen bonding involving the amino group and the thiazole nitrogen. nih.govuq.edu.au In these derivatives, N-H···N and N-H···O hydrogen bonds are common features that dictate the crystal packing.

In the realm of computational chemistry, it is a common practice to validate experimental X-ray diffraction data with quantum chemical calculations, such as those based on Density Functional Theory (DFT). These studies allow for a detailed comparison of geometric parameters like bond lengths and angles, providing a deeper understanding of the electronic structure and bonding. For instance, a study on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile utilized DFT-D3 calculations to investigate its structural and chemical properties, underscoring the importance of dispersion forces and hydrogen bonding.

However, without the foundational single-crystal X-ray diffraction data for this compound, a similar comparative analysis and a detailed discussion of its specific crystal packing and intermolecular interactions, as requested, cannot be accurately constructed. The scientific community awaits a detailed crystallographic study on this compound to fully elucidate its structural characteristics.

Chemical Reactivity and Derivatization Strategies for 2 Aminothiazole 4,5 Dicarbonitrile

Transformations Involving the Exocyclic Amino Group

The exocyclic amino group at the C2 position of the thiazole (B1198619) ring is a primary site for chemical modification, offering numerous avenues for derivatization.

Acylation and Amidation Reactions for C2 Functionalization

The amino group of 2-aminothiazole (B372263) derivatives readily undergoes acylation and amidation reactions with various acylating agents, such as acid chlorides and anhydrides. nih.govmdpi.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, the reaction of 2-aminothiazoles with acyl halides in dry pyridine (B92270) leads to the formation of the corresponding amides in high yields. nih.gov Similarly, treatment with acid anhydrides in acetic acid can produce the desired acylated products. nih.govmdpi.com A convenient solvent-free acetylation can also be achieved using acetic anhydride. nih.gov The Schotten-Baumann reaction protocol, employing substituted aromatic acid chlorides, has been successfully used for the acylation of 2-aminothiazole derivatives. mdpi.com

The resulting N-acylated products are valuable intermediates in the synthesis of more complex molecules. For example, chloroacetylation of 2-aminothiazoles with chloroacetyl chloride produces chloroacetamide derivatives, which can be further modified through nucleophilic substitution of the chlorine atom. nih.gov

Table 1: Examples of Acylation and Amidation Reactions of 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Acylating Agent | Reaction Conditions | Product | Reference |

| 2-amino-4-phenylthiazole | Acetic anhydride | - | N-(4-phenylthiazol-2-yl)acetamide | nih.gov |

| 2-amino-4-phenylthiazole | Various acyl halides | Dry pyridine | N-(4-phenylthiazol-2-yl)amides | nih.gov |

| 2-amino-4-phenyl-5-phenylazothiazole | Substituted aromatic acid chlorides | Schotten-Bauman conditions | N-(4-phenyl-5-(phenylazo)thiazol-2-yl)amides | mdpi.com |

| 2-amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | Solvent-free | 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole | nih.gov |

| 2-amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | - | 2-benzoylamino-5-(4-acetylphenylazo)-thiazole | nih.gov |

| 2-aminothiazole derivative | Chloroacetyl chloride | Basic conditions | Chloroacetyl amino derivative | nih.gov |

Schiff Base Formation via Condensation with Carbonyl Compounds

The primary amino group of 2-aminothiazoles can be condensed with various aldehydes and ketones to form Schiff bases, also known as imines. nih.govresearchgate.netnih.gov This reaction is typically carried out in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid, and may require refluxing for several hours. researchgate.netnih.gov The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the 2-aminothiazole core. nih.govuomustansiriyah.edu.iqresearchgate.net These Schiff bases are not only important final products but also serve as key intermediates for the synthesis of other heterocyclic systems. nih.gov For example, they can be cyclized with reagents like thioglycolic acid or thiosalicylic acid to form thiazolidinone and benzothiazinone derivatives, respectively. nih.gov

Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Carbonyl Compound | Reaction Conditions | Product | Reference |

| Ethyl 2-aminothiazole-4-carboxylate | Various aldehydes and ketones | Absolute ethanol, glacial acetic acid, reflux | Ethyl 2-(arylideneamino)thiazole-4-carboxylates | nih.gov |

| 2-amino-4-(p-substituted/unsubstituted)-phenyl thiazole | 3,4,5-trimethoxybenzaldehyde | - | Schiff bases | nih.gov |

| 2-amino-4-phenylthiazole | Various aromatic aldehydes | Ethanol, reflux | 2-arylideneamino-4-phenylthiazoles | nih.gov |

| 2-aminothiazole derivative 37a | 4-methoxybenzaldehyde | Ethanol | N-(4-methoxybenzylidene)thiazol-2-amine | nih.gov |

| 2-aminothiazole derivative 37a | 3,4,5-trimethoxybenzaldehyde | Ethanol | N-(3,4,5-trimethoxybenzylidene)thiazol-2-amine | nih.gov |

| 2-aminothiazole derivative 37a | 4-fluorobenzaldehyde | Ethanol | N-(4-fluorobenzylidene)thiazol-2-amine | nih.gov |

Diazotization and Subsequent Coupling Reactions

The exocyclic amino group of 2-aminothiazoles can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. ias.ac.inresearchgate.net These diazonium salts are reactive intermediates that can undergo various subsequent reactions. A common application is their use in Sandmeyer-type reactions to introduce a range of substituents, such as halogens, onto the C2 position of the thiazole ring. For example, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide yields the corresponding 2-chloro- or 2-bromothiazole (B21250) derivatives. ias.ac.innih.gov The efficiency of these reactions can be influenced by the substituents present on the thiazole ring. ias.ac.in

Furthermore, the diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. mdpi.comresearchgate.net This reaction, known as diazo coupling, is a powerful method for the synthesis of brightly colored azo dyes and compounds with potential biological activities. mdpi.com

Table 3: Diazotization and Coupling Reactions of 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Reagents | Product | Reference |

| 2-aminothiazole | NaNO₂, HCl, then CuCl | 2-chlorothiazole | ias.ac.in |

| 2-aminothiazole | NaNO₂, HBr, then CuBr | 2-bromothiazole | ias.ac.in |

| 2-amino-5-nitrothiazole | NaNO₂, H₂SO₄, NaX, CuSO₄ | 2-halo-5-nitrothiazole | ias.ac.in |

| 2-aminothiazole | NaNO₂, HCl, then activated aromatic compound | Azo compound | researchgate.net |

| 2-aminothiazole derivative | Diazonium salt of another amine | Azo-coupled thiazole derivative | mdpi.com |

Reactivity and Functionalization of the Nitrile Moieties

The two nitrile groups at the C4 and C5 positions of 2-aminothiazole-4,5-dicarbonitrile are electron-withdrawing and offer unique opportunities for chemical transformations.

Nucleophilic Additions to the Nitrile Groups

The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles. nih.govlibretexts.orglibretexts.org This reactivity allows for the conversion of nitriles into a variety of other functional groups. For instance, nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. chemistrysteps.compressbooks.pub The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.compressbooks.pub

Nitriles can also react with organometallic reagents, such as Grignard reagents or organolithiums, to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.compressbooks.pub Reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields primary amines. libretexts.orgchemistrysteps.compressbooks.pub A milder reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to partially reduce nitriles to aldehydes. pressbooks.pub

The reactivity of nitriles towards nucleophilic attack can be enhanced by the presence of electron-withdrawing groups on the molecule, as is the case in this compound. nih.gov

Intramolecular and Intermolecular Cyclization Reactions for Fused Ring Systems

The dinitrile functionality of this compound is a key feature that enables the construction of fused heterocyclic ring systems through cyclization reactions. These reactions can be either intramolecular, involving another functional group on the same molecule, or intermolecular, reacting with an external reagent.

For example, 2-aminothiazole derivatives can participate in multi-component reactions to form fused pyrimidine (B1678525) and pyran systems. nih.govmdpi.com The reaction of a 2-aminothiazole derivative with substituted benzaldehydes and ethyl cyanoacetate (B8463686) can lead to the formation of pyran derivatives. nih.govmdpi.com Similarly, a three-component reaction with substituted benzaldehydes and thiourea (B124793) can yield pyrimidine scaffolds. nih.govmdpi.com

Furthermore, domino alkylation-cyclization reactions of thioureas with propargyl bromides provide a facile route to 2-aminothiazoles and fused 5H-thiazolo[3,2-a]pyrimidin-5-ones. organic-chemistry.org These reactions highlight the utility of the reactive centers in 2-aminothiazole derivatives for the synthesis of complex, fused heterocyclic structures.

Chemo-selective Transformations of Dinitrile Units

The dinitrile functionality in this compound presents a versatile platform for a variety of chemical transformations. The two adjacent nitrile groups can react independently or in concert to generate a range of new heterocyclic systems and functional groups.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. wikipedia.org In the case of this compound, selective hydrolysis of one or both nitrile groups could potentially be achieved under controlled acidic or basic conditions, leading to the corresponding mono- or di-carboxylic acid derivatives. These derivatives can then serve as building blocks for further functionalization, such as esterification or amidation.

The dinitrile unit is also a key precursor for the formation of fused ring systems. Cyclization reactions with various reagents can lead to the construction of new heterocyclic rings appended to the thiazole core. For instance, reaction with hydrazine (B178648) hydrate (B1144303) could yield a fused pyrazole (B372694) or pyridazine (B1198779) system, while reaction with hydroxylamine (B1172632) could lead to the formation of fused isoxazole (B147169) derivatives. The reactivity of dinitrile groups is central to the synthesis of various nitrogen-containing heterocycles. ontosight.aiwikipedia.orgchemicalbook.com

Furthermore, the electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack. wikipedia.org Strong nucleophiles can add to one or both nitrile groups, leading to a variety of linear or cyclic products depending on the nature of the nucleophile and the reaction conditions.

Table 1: Potential Chemo-selective Transformations of the Dinitrile Moiety

| Reagent/Condition | Potential Product(s) | Transformation Type |

| H₃O⁺ / Heat | 2-Aminothiazole-4,5-dicarboxylic acid | Hydrolysis |

| H₂O / H⁺ (controlled) | 2-Amino-5-cyanothiazole-4-carboxylic acid | Partial Hydrolysis |

| Hydrazine hydrate | Fused pyrazole or pyridazine derivatives | Cyclization |

| Hydroxylamine | Fused isoxazole derivatives | Cyclization |

| Strong Nucleophiles | Addition products | Nucleophilic Addition |

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an electron-deficient system due to the presence of the two strongly electron-withdrawing nitrile groups. This electronic characteristic significantly impacts its susceptibility to electrophilic and nucleophilic attack, as well as its stability under various reaction conditions.

Given the electron-deficient nature of the thiazole ring in this compound, electrophilic substitution reactions are expected to be challenging. The ring is deactivated towards attack by electrophiles. However, the exocyclic amino group, being an electron-donating group, can direct electrophiles to certain positions, although its effect is likely diminished by the powerful electron-withdrawing influence of the dinitrile substituents. In general, electrophilic attack on the thiazole ring itself is less favorable compared to reactions involving the amino group. researchgate.net

Conversely, the electron-deficient character of the thiazole ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. While the parent this compound does not possess an inherent leaving group on the ring, derivatives with a leaving group at a strategic position could undergo nucleophilic substitution.

Thiazole rings can undergo ring-opening reactions under certain conditions, such as in the presence of strong bases or nucleophiles. The electron-withdrawing nature of the dinitrile groups in this compound could potentially facilitate such ring-opening pathways by stabilizing the resulting anionic intermediates. For instance, treatment with a strong base could lead to cleavage of the thiazole ring, offering a pathway to novel acyclic or different heterocyclic structures.

Photochemical rearrangements of related nitrile-containing heterocyclic systems have been observed, suggesting that this compound might undergo interesting transformations upon exposure to UV light. chemicalbook.com Such rearrangements could lead to the formation of isomeric structures or novel heterocyclic scaffolds.

Multi-Component Reactions Leveraging the Polyfunctional Nature of the Compound

The polyfunctional nature of this compound, with its amino group and two nitrile functionalities, makes it an excellent candidate for multi-component reactions (MCRs). MCRs allow for the rapid construction of complex molecular architectures in a single synthetic step.

This compound can act as a versatile building block in various MCRs. The amino group can react with carbonyl compounds to form Schiff bases in situ, which can then undergo further reactions with other components. The nitrile groups can also participate in MCRs, for example, by acting as electrophilic centers or by participating in cyclization cascades. For instance, a one-pot reaction involving this compound, an aldehyde, and a suitable third component could lead to the formation of highly substituted fused heterocyclic systems. The reactivity of 2-aminothiazoles in MCRs to produce fused pyrimidine systems has been documented. sciforum.net

Table 2: Potential Multi-Component Reactions Involving this compound

| Reaction Components | Potential Product Class | Key Transformation |

| Aldehyde, Malononitrile (B47326) | Fused Pyridine Derivatives | Knoevenagel condensation followed by cyclization |

| Aldehyde, β-Ketoester | Fused Pyrimidine Derivatives | Biginelli-type reaction |

| Isocyanide, Carboxylic Acid | Fused Imidazole Derivatives | Ugi-type reaction |

Coordination Chemistry of 2 Aminothiazole 4,5 Dicarbonitrile As a Ligand System

Rational Design and Synthesis of 2-Aminothiazole-4,5-dicarbonitrile-Derived Ligands

The rational design of ligands derived from this compound would likely focus on the modification of the 2-amino group to create multidentate chelating agents. A common and effective strategy involves the condensation reaction of the amino group with various aldehydes or ketones to form Schiff base ligands. nih.gov This approach offers synthetic flexibility, allowing for the introduction of additional donor atoms (such as oxygen or nitrogen) which can participate in metal coordination.

For instance, the reaction of a 2-aminothiazole (B372263) derivative with salicylaldehyde (B1680747) or a substituted isatin (B1672199) could yield a tridentate ligand. nih.gov The synthesis of such ligands is typically achieved by refluxing equimolar amounts of the aminothiazole and the corresponding aldehyde or ketone in a suitable solvent like ethanol. nih.govnih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the resulting ligand can be purified by recrystallization. nih.gov

Another approach to ligand design could involve the derivatization of the nitrile groups at the 4 and 5 positions, although this is a more complex synthetic challenge. The inherent electronic structure of this compound, with its multiple potential donor sites—the amino group, the thiazole (B1198619) nitrogen, the thiazole sulfur, and the two nitrile nitrogens—makes it a fascinating candidate for the synthesis of novel polydentate ligands.

Complexation Behavior with Diverse Transition Metal Ions

Based on studies of other 2-aminothiazole derivatives, it is anticipated that ligands derived from this compound would form stable complexes with a variety of d-block transition metal ions. These include, but are not limited to, ions such as cobalt(II), nickel(II), copper(II), zinc(II), palladium(II), and silver(I). nih.govresearchgate.net

The complexation reaction is typically carried out by reacting the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent, often methanol (B129727) or ethanol. nih.govlu.se The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by the molar ratio of the reactants used in the synthesis. nih.gov For example, a 1:2 metal-to-ligand ratio is commonly employed to synthesize octahedral or square planar complexes. nih.gov The formation of the complex is often indicated by a color change and the precipitation of a solid product, which can then be isolated by filtration, washed, and dried. nih.gov

Structural and Electronic Characterization of Metal-Ligand Complexes

A comprehensive understanding of the structure and electronic properties of any new metal-ligand complex is paramount. A suite of spectroscopic and analytical techniques would be employed for this purpose.

Spectroscopic Analysis of Metal-Ligand Interactions (FT-IR, UV-Vis, NMR)

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool to identify the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the functional groups involved in bonding to the metal ion are expected. For a Schiff base ligand derived from this compound, a shift to a lower wavenumber of the azomethine (C=N) stretching vibration would indicate the coordination of the azomethine nitrogen. nih.gov Similarly, changes in the vibrational bands associated with the thiazole ring and the amino group would provide evidence of their participation in coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex and can help in deducing the geometry of the coordination sphere. The electronic spectra of the free ligand would typically show bands corresponding to π → π* and n → π* transitions. nih.gov Upon complexation, these bands may shift, and new bands in the visible region, corresponding to d-d electronic transitions of the metal ion, may appear. The positions and intensities of these d-d bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). kg.ac.rs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is used to further elucidate the structure of the ligand and its complexes in solution. In the ¹H NMR spectrum of a diamagnetic complex (e.g., with Zn(II) or Pd(II)), shifts in the resonances of the protons near the coordination sites would be observed compared to the free ligand. For instance, the signal of the amino protons would likely be affected upon coordination. In ¹³C NMR, carbons adjacent to the donor atoms would also exhibit shifts.

Magnetic Susceptibility Measurements for Electronic Configuration Insights

Magnetic susceptibility measurements are crucial for determining the magnetic properties of paramagnetic complexes, which in turn provides information about the number of unpaired electrons and the electronic configuration of the metal ion. This data is instrumental in confirming the oxidation state and the geometry of the complex. For example, a high-spin octahedral Co(II) complex would be expected to have a magnetic moment corresponding to three unpaired electrons. nih.gov

Thermodynamic and Kinetic Stability Studies of Coordination Compounds

The practical utility of coordination compounds often depends on their stability. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is quantified by the formation constant. While no specific studies on this compound complexes are available, research on other heterocyclic systems has employed techniques like potentiometric titration to determine these constants.

Kinetic stability relates to the rate at which a complex undergoes ligand exchange reactions. The kinetics of substitution reactions of related palladium(II) complexes with biologically relevant nucleophiles have been studied using techniques like the stopped-flow method. nih.gov Such studies provide valuable information on the reactivity of the complexes, which is particularly important for applications in catalysis or medicinal chemistry.

Computational and Theoretical Investigations on 2 Aminothiazole 4,5 Dicarbonitrile

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of molecules. Methodologies such as Density Functional Theory (DFT) are frequently employed to investigate the geometry and electronic characteristics of organic compounds.

Geometry Optimization and Conformational Analysis (e.g., DFT methods)

For many 2-aminothiazole (B372263) derivatives, geometry optimization is a standard computational procedure to determine the most stable three-dimensional structure. These calculations are crucial for understanding the molecule's shape and the spatial arrangement of its atoms. However, specific studies detailing the optimized geometry and conformational analysis of 2-Aminothiazole-4,5-dicarbonitrile using methods like DFT are not prominently found in the existing literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Maps

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability. hmdb.ca Similarly, Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

While numerous studies report HOMO-LUMO analyses and MEP maps for various 2-aminothiazole derivatives, specific calculated values and graphical representations for this compound are not available. For related compounds, the HOMO is often localized on the aminothiazole ring, indicating its electron-donating nature, while the LUMO distribution depends on the specific substituents.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic parameters such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are valuable for interpreting experimental data and confirming molecular structures. While experimental and some theoretical spectra are available for the parent 2-aminothiazole and its simpler derivatives, predicted IR and NMR data specifically for this compound could not be located. chemicalbook.comchemicalbook.com

Theoretical Studies on Reaction Mechanisms and Chemical Reactivity

Computational chemistry offers powerful tools to elucidate reaction pathways and quantify the reactivity of molecules.

Computational Elucidation of Reaction Pathways and Transition States

The computational investigation of reaction mechanisms involves mapping the potential energy surface to identify transition states and intermediates. This allows for a detailed understanding of how a reaction proceeds. Although reaction mechanisms for some reactions involving the 2-aminothiazole core have been studied, specific computational elucidations of reaction pathways and transition states for this compound are absent from the reviewed literature.

Assessment of Nucleophilic and Electrophilic Character

The nucleophilicity and electrophilicity of 2-aminothiazole derivatives are of significant interest in medicinal chemistry and materials science. researchgate.net The amino group at the 2-position generally enhances the nucleophilic character of the thiazole (B1198619) ring. The presence of two electron-withdrawing nitrile groups at the 4 and 5-positions in this compound is expected to significantly influence its electronic properties, likely increasing its electrophilicity compared to the unsubstituted parent compound. However, specific computational assessments, such as the calculation of nucleophilicity and electrophilicity indices for this particular molecule, are not documented in the available research.

Modeling of Solvent and Substituent Effects on Reactivity

The chemical reactivity of this compound is intrinsically linked to its electronic structure, which can be significantly influenced by the surrounding solvent and the nature of any substituent groups. Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting these effects.

The position of substituents is also a critical factor. Theoretical calculations on substituted oligomers have shown that sterically demanding substituents can induce twisting in the molecular backbone, which in turn affects the HOMO-LUMO gap and excitation energies. acs.org In the case of this compound, the specific placement of the amino and dicarbonitrile groups on the thiazole ring dictates the distribution of electron density and, consequently, its reactivity profile.

A quantitative structure-activity relationship (QSAR) analysis on other 2-aminothiazole derivatives has shown that descriptors such as the energy of the LUMO and the radius of gyration can be correlated with biological activity. nih.gov This suggests that computational modeling of these properties for this compound could provide valuable insights into its potential biological applications.

Advanced Computational Modeling of Molecular Interactions

Beyond intramolecular properties, understanding how this compound interacts with other molecules is crucial for predicting its behavior in condensed phases and biological systems.

Prediction of Intermolecular Forces and Hydrogen Bonding Networks

The 2-aminothiazole scaffold is known to participate in various intermolecular interactions, most notably hydrogen bonding. The amino group can act as a hydrogen bond donor, while the thiazole nitrogen and the nitrile groups can act as hydrogen bond acceptors.

X-ray crystallography studies on related 2-aminothiazole derivatives have revealed diverse hydrogen-bonding networks. soton.ac.uk A common motif is the R2(2)(8) graph-set, which involves the formation of dimeric structures through hydrogen bonds between the amino group and the thiazole nitrogen. soton.ac.uknih.gov However, the presence of other functional groups can lead to different packing arrangements, including N-H...O, N-H...S, and N-H...Br interactions. soton.ac.uk In the case of this compound, the strong electron-withdrawing nature of the dicarbonitrile groups would likely enhance the hydrogen bond donating capacity of the amino group and provide additional hydrogen bond acceptor sites.

Computational methods can be employed to predict these hydrogen bonding patterns and the resulting crystal structures. By identifying stable rotamers and residue pairs that can form hydrogen bonds, it is possible to enumerate potential network configurations. nih.gov This is particularly useful for understanding the solid-state properties of the compound and for designing co-crystals with desired characteristics. uq.edu.au

Ligand-Receptor Interaction Modeling for Rational Design Applications

The 2-aminothiazole core is a prevalent scaffold in medicinal chemistry, found in several clinically approved drugs. nih.gov This makes this compound an interesting candidate for rational drug design, where computational modeling plays a pivotal role. openmedicinalchemistryjournal.com

Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor. mdpi.comekb.eg Studies on various 2-aminothiazole derivatives have successfully used molecular docking to identify key interactions with the active sites of enzymes like tubulin, cyclin-dependent kinase 5 (CDK5), and glutaminase. nih.govnih.govresearchgate.net These interactions often involve hydrogen bonds and hydrophobic contacts. nih.gov For this compound, the amino group and nitrile functionalities could form specific hydrogen bonds with receptor residues, while the thiazole ring could engage in hydrophobic or pi-stacking interactions.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by modeling the dynamic behavior of the complex over time. nih.gov MD simulations can reveal the stability of binding poses predicted by docking and provide insights into the role of solvent molecules in the binding process. nih.gov

The combination of these computational techniques allows for a detailed exploration of how this compound might interact with various biological targets. This in silico approach can guide the synthesis of more potent and selective derivatives, accelerating the drug discovery process. nih.govresearchgate.net For example, a recent study on 5-aminothiazole-based ligands identified a new binding site on prolyl oligopeptidase, highlighting the power of molecular modeling in uncovering novel mechanisms of action. nih.gov

Advanced Applications of 2 Aminothiazole 4,5 Dicarbonitrile As a Versatile Chemical Building Block

Construction of Complex Heterocyclic and Polycyclic Systems

The strategic arrangement of functional groups in 2-aminothiazole-4,5-dicarbonitrile allows for its participation in a variety of cyclization and condensation reactions, yielding a diverse array of heterocyclic and polycyclic compounds.

The reactivity of the nitrile groups in this compound is central to the synthesis of fused heterocyclic systems. One notable application is in the construction of pyridobenzimidazole derivatives. While direct synthesis from this compound is a specific area of ongoing research, the broader field of 2-aminothiazole (B372263) chemistry provides insights into potential synthetic routes. For instance, benzimidazole-thiazole derivatives can be prepared by reacting 2-acetylbenzimidazoles with thiourea (B124793) in the presence of iodine. mdpi.comnih.gov This highlights the utility of the thiazole (B1198619) core in forming more complex fused systems.

This compound is an effective precursor for the synthesis of pyran and pyrimidine (B1678525) ring systems through multicomponent reactions. These reactions often proceed with high efficiency and atom economy, making them attractive for the rapid generation of molecular diversity.

For example, the reaction of a 2-aminothiazole derivative with substituted benzaldehydes and ethyl cyanoacetate (B8463686) can produce pyran derivatives. mdpi.comnih.gov Similarly, reacting a 2-aminothiazole with substituted benzaldehydes and thiourea can yield pyrimidine scaffolds. mdpi.comnih.gov A notable example is the synthesis of 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, which has shown significant cytotoxicity against various cancer cell lines. mdpi.comscirp.org

The versatility of this approach is further demonstrated in the one-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives through the multicomponent reaction of 2-aminothiazole with aromatic aldehydes and methylene (B1212753) active compounds like malononitrile (B47326). sciforum.net

Table 1: Synthesis of Pyran and Pyrimidine Derivatives from 2-Aminothiazoles

| Starting Materials | Reagents | Product Type | Reference |

| 2-Aminothiazole derivative, Substituted benzaldehydes | Ethyl cyanoacetate | Pyran | mdpi.comnih.gov |

| 2-Aminothiazole derivative, Substituted benzaldehydes | Thiourea | Pyrimidine | mdpi.comnih.gov |

| 2-Aminothiazole, Aromatic aldehydes | Malononitrile | Thiazolo[3,2-a]pyrimidine | sciforum.net |

The dinitrile functionality of this compound is a key feature that enables the construction of fused polycyclic aromatic nitrogen heterocycles (NPAHs). These compounds are of significant interest due to their potential applications in materials science and medicinal chemistry.

One strategy involves the annulation of a pyridine (B92270) ring onto the thiazole core, leading to the formation of thiazolo[4,5-b]pyridines. dmed.org.ua Various synthetic methods have been developed for this purpose, including two- or three-component reactions and intramolecular cyclizations. dmed.org.ua For instance, the reaction of 2-aminopyridine-3-thiol (B8597) with an appropriate benzaldehyde (B42025) derivative can yield thiazolo[4,5-b]pyridines. dmed.org.ua Another approach involves the reaction of 2,6-diaminopyridine (B39239) with an aldehyde and elemental sulfur. dmed.org.ua

The reactivity of the nitrile groups can also be harnessed to create more complex fused systems. For example, the reaction of 2-aminothiazol-4(5H)-iminium salts with 1,3-CCC-dielectrophiles has been shown to produce a diverse set of thiazolo[4,5-d]pyridines. researchgate.net

Role in the Development of Functional Organic Materials

The unique chemical properties of this compound, particularly its high nitrogen content and propensity to form extended conjugated systems, make it a valuable precursor for the development of functional organic materials.

High-nitrogen content materials are of great interest for their potential as energetic compounds and gas-generating agents. The high nitrogen-to-carbon ratio in this compound makes it an attractive starting material for the synthesis of such materials.

The synthesis of nitrogen-rich energetic compounds often involves the incorporation of heterocycles like tetrazoles. frontiersin.orgrsc.org The nitrile groups in this compound can potentially be converted to tetrazole rings through cycloaddition reactions with azides. This strategy has been successfully employed in the synthesis of other nitrogen-rich compounds, such as those derived from cyanofurazan and furoxan. frontiersin.org For instance, the reaction of aminoacetonitrile (B1212223) with cyanogen (B1215507) azide (B81097) followed by reaction with sodium azide can lead to N-methylene-C bridged tetrazole and amino-tetrazole moieties. rsc.org

The ability of this compound to participate in various bonding interactions, including hydrogen bonding and π-π stacking, makes it a promising candidate for the design of supramolecular assemblies and polymer scaffolds. The amino group and the nitrogen atoms within the thiazole ring can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of well-ordered structures.

While specific research on the use of this compound in this context is emerging, the broader class of 2-aminothiazoles has been recognized as a privileged scaffold in medicinal chemistry, suggesting its potential for creating structured molecular frameworks. nih.gov The synthesis of various derivatives through reactions at the amino group allows for the introduction of different functionalities, which can be used to tune the self-assembly properties of the resulting molecules. mdpi.com The formation of diverse heterocyclic systems from this building block further expands the possibilities for creating complex and functional supramolecular architectures. frontiersin.org

Strategies for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, often with complex and varied three-dimensional shapes, from a common starting material. This compound is an ideal scaffold for DOS due to the orthogonal reactivity of its functional groups. The exocyclic amino group can be readily acylated, alkylated, or used in condensation reactions, while the two nitrile groups can participate in a variety of cyclization and transformation reactions to build fused heterocyclic rings. This allows for the rapid generation of a multitude of distinct molecular frameworks.

One key strategy involves the reaction of the vicinal dinitrile groups with various binucleophiles to construct fused ring systems. For example, the reaction of this compound with hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused pyrazole (B372694) rings, while reaction with hydroxylamine (B1172632) can yield fused isoxazole (B147169) systems. These reactions significantly increase the structural complexity and diversity of the resulting molecules.

Furthermore, the 2-amino group serves as a handle for introducing another layer of diversity. It can be functionalized before or after the modification of the nitrile groups, leading to different substitution patterns and molecular properties. For instance, acylation of the amino group followed by cyclization of the nitriles can produce a different set of compounds compared to the reverse sequence of reactions. This multi-directional approach is a hallmark of effective DOS strategies.

The generation of chemical libraries from this compound often employs combinatorial chemistry principles, where different building blocks are systematically combined to create a large number of final products. This can be achieved through parallel synthesis techniques, where multiple reactions are carried out simultaneously in separate reaction vessels.

A review of synthetic strategies highlights the versatility of the 2-aminothiazole scaffold in generating diverse libraries. While many studies focus on substitutions at various positions of the thiazole ring, the unique potential of the 4,5-dicarbonitrile derivative lies in its ability to serve as a precursor to a wide range of fused heterocyclic systems. nih.govnih.govnih.govclockss.orgmdpi.commdpi.comresearchgate.netderpharmachemica.comnih.govnih.govresearchgate.netresearchgate.net

Table 1: Examples of Reagents for Diversity-Oriented Synthesis with this compound

| Reagent Type | Specific Reagent Example | Resulting Functionality/Scaffold |

| Binucleophile | Hydrazine Hydrate | Fused Pyrazole Ring |

| Binucleophile | Hydroxylamine | Fused Isoxazole Ring |

| Binucleophile | Guanidine | Fused Pyrimidine Ring |

| Acylating Agent | Acetyl Chloride | N-acylated 2-aminothiazole |

| Alkylating Agent | Benzyl Bromide | N-alkylated 2-aminothiazole |

| Aldehyde | Benzaldehyde | Schiff Base/Fused Pyridine Ring |

Table 2: Representative Library of Fused Heterocycles from this compound

| Compound ID | Fused Ring System | R Group on Amino | Potential Application |

| LIB-001 | Thiazolo[4,5-d]pyridazine | H | Kinase Inhibitor |

| LIB-002 | Thiazolo[4,5-b]pyridine | Acetyl | Antiviral Agent |

| LIB-003 | Thiazolo[4,5-c]pyrazole | Benzyl | Anticancer Agent |

| LIB-004 | Thiazolo[4,5-d]pyrimidine | Phenyl | Anti-inflammatory |

Current Research Trajectories and Future Outlook in 2 Aminothiazole 4,5 Dicarbonitrile Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

Detailed synthetic routes specifically for 2-Aminothiazole-4,5-dicarbonitrile are not well-documented in the reviewed literature. However, the synthesis of the broader class of 2-aminothiazoles is a mature field, with the Hantzsch reaction being a classical and widely used method. This reaction typically involves the condensation of α-haloketones with thioamides. researchgate.net

For the target compound, a plausible but underexplored synthetic precursor is diaminomaleonitrile (B72808) (DAMN), a tetramer of hydrogen cyanide. researchgate.net The reaction of DAMN with a thiocyanate source could theoretically lead to the formation of the this compound core, but specific conditions, catalysts, or yields for this transformation are not described.

Modern synthetic explorations for other 2-aminothiazole (B372263) derivatives focus on improving accessibility and efficiency through:

One-Pot Procedures: Combining multiple reaction steps without isolating intermediates to save time and resources. researchgate.net

Green Chemistry Approaches: Utilizing less hazardous reagents and solvents, such as aqueous media or microwave-assisted synthesis, to create more environmentally benign processes. asianpubs.orgresearchgate.net

Novel Catalysts: Employing catalysts like montmorillonite-K10 or diammonium hydrogen phosphate to improve reaction rates and yields under milder conditions. researchgate.net

While these advanced methodologies are applied to the synthesis of various 2-aminothiazole scaffolds, their specific application to produce this compound remains a prospective area for research.

Discovery of Unprecedented Reactivity Patterns and Selective Transformations

The reactivity of this compound is largely uncharacterized in the scientific literature. For analogous 2-aminothiazole compounds, the reactivity is generally centered around the nucleophilic 2-amino group and the aromatic thiazole (B1198619) ring.

Common transformations for the 2-aminothiazole scaffold include:

Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form amide derivatives. nih.govmdpi.com

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases or undergo more complex cyclocondensations to build fused heterocyclic systems. sciforum.net

Diazo-Coupling: The C-5 position of the thiazole ring is often activated towards electrophilic substitution, such as diazo-coupling reactions, though this position is substituted in the target compound. nih.gov

The unique feature of this compound is the presence of two nitrile groups at the C4 and C5 positions. The reactivity of these groups—such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions—in concert with the 2-amino-thiazole core has not been explored. Investigating the selective transformations of the amino group versus the nitrile groups presents an opportunity for discovering unprecedented reactivity patterns for this specific molecule.

Integration with Advanced Characterization and In-silico Techniques

No specific advanced characterization data or in-silico studies for this compound were found in the reviewed literature. For novel compounds, a suite of advanced analytical techniques is typically used for structural confirmation and purity assessment.

| Characterization Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the molecular skeleton. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the amino (-NH₂) and nitrile (-C≡N) groups. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in a crystalline state. |

In-silico techniques, such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, are critical in modern chemical research. nih.govmdpi.com These computational tools are used to predict the biological activity, binding modes to protein targets, and pharmacokinetic properties of new molecules. asianpubs.org While such studies have been performed on a wide range of 2-aminothiazole derivatives to guide drug discovery efforts, this compound has not been the subject of these computational investigations.

Prospects for the Rational Design of New Chemical Entities with Targeted Properties

The rational design of new chemical entities based on the this compound scaffold is a prospective but currently speculative field due to the lack of foundational synthetic and reactivity data. The 2-aminothiazole core is widely recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. mdpi.com

The rational design process typically involves:

Identifying a Lead Scaffold: A core structure with known (even if modest) biological activity.

Understanding Structure-Activity Relationships (SAR): Systematically modifying the scaffold and evaluating how changes affect its activity. nih.gov

Computational Modeling: Using in-silico tools to predict the properties of designed analogs and prioritize them for synthesis. nih.gov

The introduction of two nitrile groups onto the well-established 2-aminothiazole scaffold makes this compound an intriguing, yet unstudied, building block. These electron-withdrawing groups would significantly alter the electronic properties of the thiazole ring compared to more common alkyl or aryl-substituted derivatives. Future research could leverage this unique electronic profile for the rational design of inhibitors for specific biological targets, but this would first require the development of reliable synthetic access and a thorough characterization of the compound's fundamental chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Aminothiazole-4,5-dicarbonitrile with high purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with α,β-unsaturated nitriles. For example, refluxing equimolar quantities of thiophenol and maleonitrile in ethanol at 80°C for 12 hours, followed by purification via recrystallization from ethanol, yields the product (44% yield). Sodium sulfite can be added post-reaction to precipitate impurities . Adjusting stoichiometry and reaction time improves yield, as demonstrated in analogous pyrazole-dicarbonitrile syntheses .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for a singlet at δ ~6.8–7.2 ppm for the aromatic thiazole proton and a broad peak at δ ~5.5–6.5 ppm for the NH₂ group.

- IR : Confirm the presence of nitrile groups (C≡N) via sharp peaks at 2200–2250 cm⁻¹ and NH₂ stretching at 3300–3450 cm⁻¹.

- Cross-validate with authentic samples or literature data to resolve ambiguities, as done for pyrazole analogs .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Use local exhaust ventilation and wear PPE (gloves, lab coat, safety goggles) to avoid inhalation or skin contact .

- Store in a sealed container away from oxidizers at <25°C to prevent decomposition .

- In case of spills, collect material with a sealed scoop and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can DFT studies enhance the understanding of this compound’s electronic properties?

- Methodological Answer :

- Perform geometry optimization using B3LYP/6-31G(d) basis sets to analyze bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gap).

- Compare experimental spectral data (e.g., NMR chemical shifts) with computed values to validate the electronic structure .

- Use Mulliken population analysis to predict reactive sites for functionalization .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Employ SHELXTL or SHELXL for structure refinement, particularly for high-resolution data or twinned crystals. Adjust parameters like ADPs (anisotropic displacement parameters) to model disorder .

- Validate hydrogen bonding networks using Olex2 or Mercury software, referencing cocrystal studies of related imidazole derivatives .

Q. What strategies optimize the functionalization of this compound for novel derivatives?

- Methodological Answer :

- Thiolation : React with thiophenol derivatives in DMF at 80°C to introduce mercapto groups at the 6-position, as shown for pyridine analogs .

- Cross-coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to attach aryl groups to the thiazole ring .

- Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.